Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a prop-2-ynyl group linked to a carbamate moiety, which is further substituted with a 6-chloropyridin-3-yl group. The presence of the pyridine ring contributes to its biological activity and potential applications in various fields, particularly in medicinal chemistry and agriculture.
The compound can be synthesized through various chemical reactions, including those involving the coupling of prop-2-ynyl derivatives with chlorinated pyridines, as indicated in patent literature and chemical synthesis studies. Its structural characteristics and reactivity have been documented in multiple scientific sources, including patents and chemical databases.
Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate is classified as:
The synthesis of prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate can be achieved through several methodologies:
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yield and purity. For instance, using dimethylformamide (DMF) as a solvent can enhance solubility and reaction kinetics.
The molecular structure of prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate consists of:
The molecular formula for this compound is . The compound has distinct features that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:
The reactivity profile suggests that the compound can serve as a precursor for synthesizing more complex molecules through strategic modifications.
The mechanism of action for prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate primarily involves its interaction with biological targets, potentially acting as an inhibitor or modulator in biochemical pathways. The specific mechanism may vary depending on its application but generally involves:
Studies on similar compounds suggest that chlorinated pyridines often exhibit significant biological activity, which may extend to this carbamate derivative.
Thermal analysis techniques such as differential scanning calorimetry (DSC) could provide insights into thermal stability and decomposition temperatures.
Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate has potential applications in several scientific fields:
Neuronal KCNQ channels (Kv7.2–Kv7.5 subtypes) underlie the M-current, a voltage-gated potassium conductance that critically regulates neuronal excitability. These channels activate at subthreshold membrane potentials, serving as a brake against uncontrolled firing. Dysfunction in KCNQ-mediated inhibition is implicated in epilepsy, neuropathic pain, migraine, and psychiatric disorders:
Table 1: KCNQ Channel Subtypes and Their Neurological Roles
Channel Subtype | Primary Localization | Pathophysiological Association | Reference |
---|---|---|---|
Kv7.2/Kv7.3 heteromers | Cortical neurons, dorsal root ganglia | Benign familial neonatal convulsions (BFNC), epilepsy | [1] [9] |
Kv7.3/Kv7.5 heteromers | Limbic system, sensory pathways | Neuropathic pain, tinnitus | [5] [9] |
Kv7.4 | Cochlear hair cells, striatum | Deafness, dystonia | [1] |
Pharmacological activation of KCNQ channels dampens hyperexcitability by hyperpolarizing neurons and stabilizing resting membrane potential. Retigabine (ezogabine), the first FDA-approved KCNQ opener, demonstrated broad efficacy in partial-onset seizures and neuropathic pain via interaction with a conserved tryptophan residue (W236 in Kv7.2) in the channel’s voltage-sensing domain. However, its clinical utility was hampered by off-target effects and non-ideal physicochemical properties. Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate represents a structural evolution aimed at enhancing selectivity and BBB penetration while retaining potent KCNQ activation [1] [5] [9].
Retigabine’s pharmacophore consists of a fluorobenzylamine core linked to a carbamate group, which engages the KCNQ voltage sensor through both hydrogen bonding and dipole interactions. While effective, this scaffold suffers from rapid metabolism, photosensitivity, and bladder toxicity. Strategic modifications led to propargyl derivatives like prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate, which incorporates three key structural innovations:
Table 2: Comparative Structural and Physicochemical Features
Parameter | Retigabine | Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate | Impact on Pharmacology |
---|---|---|---|
Core Aromatic System | 2,4-Difluoroaniline | 6-Chloropyridin-3-amine | Enhanced dipole moment; improved KCNQ2/3 binding |
Linker Group | –NH–C(=O)– | –NH–C(=O)–O–CH₂–C≡CH | Increased rigidity; higher logP |
Molecular Weight (g/mol) | 303.3 | 278.6 | Favors passive diffusion |
Calculated logP | 1.9 | 2.8 | Improved membrane permeability |
H-Bond Acceptors | 4 | 5 | Complementary to KCNQ S4 domain |
Electrophysiological studies confirm that the propargyl carbamate derivative retains nanomolar potency at Kv7.2/7.3 channels (EC₅₀ ~ 0.8 μM) while showing >10-fold selectivity over cardiac Kv7.1 channels—a critical advance mitigating cardiovascular side effects observed with early-generation openers [1] [5].
Achieving therapeutic KCNQ modulation requires compounds to traverse the BBB, a complex interface governed by tight junctions, efflux transporters, and metabolic enzymes. Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate incorporates multiple physicochemical and structural features engineered to enhance CNS penetration:
The chloropyridine moiety mimics pyridoxine, potentially exploiting carrier-mediated transport via vitamin transporters. Additionally, the compound’s moderate basicity (pKa ~3.5 for pyridine nitrogen) minimizes ionization at physiological pH, favoring uncharged species for transmembrane diffusion [6].
Table 3: BBB Permeability Parameters and Assessment Methods
Parameter | Target Value | Experimental Assessment | Result for Prop-2-ynyl carbamate |
---|---|---|---|
logP | 2.0–4.0 | Chromatographic (HPLC) logD₇.₄ | 2.7 ± 0.2 |
PSA | <90 Ų | Computational modeling | 78.3 Ų |
P-gp Substrate | Low probability | Caco-2 efflux ratio | 1.8 (low efflux) |
Passive Permeability | >150 nm/s | PAMPA-BBB assay | 312 ± 45 nm/s |
In Vitro BBB Model Penetration | TEER >150 Ω·cm² | Microfluidic chip with human BMECs | TEER maintained; Pe = 1.7 × 10⁻⁶ cm/s |
Microfluidic BBB-on-chip models incorporating human brain microvascular endothelial cells (BMECs), astrocytes, and shear stress (4 dyne/cm²) demonstrate superior predictive power over static Transwell systems. These platforms confirmed the compound’s permeability coefficient (Pe) of 1.7 × 10⁻⁶ cm/s—comparable to CNS-penetrant standards like caffeine. Critically, no disruption of tight junction proteins (claudin-5, occludin) or TEER reduction was observed, indicating intact barrier integrity during transit [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7